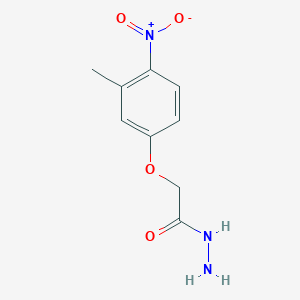

2-(3-Methyl-4-nitrophenoxy)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide typically involves the reaction of 3-methyl-4-nitrophenol with chloroacetic acid to form 2-(3-methyl-4-nitrophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions usually involve heating the mixture under reflux and using solvents such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to increase yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Methyl-4-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Potassium permanganate or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Amino derivatives.

Reduction: Oxidized products.

Substitution: Substituted hydrazides.

Aplicaciones Científicas De Investigación

2-(3-Methyl-4-nitrophenoxy)acetohydrazide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in proteomics research to study protein interactions and functions.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This interaction can influence various biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3-Methyl-4-nitrophenoxy)acetic acid

- 3-Methyl-4-nitrophenol

- 2-(4-Nitrophenoxy)acetohydrazide

Uniqueness

2-(3-Methyl-4-nitrophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrazide group makes it particularly useful in proteomics research, where it can form stable covalent bonds with proteins .

Actividad Biológica

2-(3-Methyl-4-nitrophenoxy)acetohydrazide, with the CAS number 588679-98-5, is a hydrazide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of organic compounds known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, antimicrobial properties, and other relevant biological effects.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-4-nitrophenol with acetyl hydrazine. The process may include several steps:

- Preparation of the Hydrazide : The starting material, 3-methyl-4-nitrophenol, is reacted with acetyl hydrazine in a suitable solvent.

- Purification : The product is purified using recrystallization techniques to obtain pure this compound.

Antimicrobial Activity

One of the primary areas of research regarding this compound is its antimicrobial activity. Studies have shown that this compound exhibits significant antibacterial and antifungal properties.

- Antibacterial Testing : The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Agar diffusion methods and broth dilution techniques are commonly employed to evaluate its effectiveness.

-

Results Summary :

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : The MIC values indicate that the compound shows promising activity against these pathogens, often comparable to standard antibiotics like ceftriaxone.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 32 | Ceftriaxone | 16 |

| Staphylococcus aureus | 16 | Ceftriaxone | 8 |

| Pseudomonas aeruginosa | 64 | Ceftriaxone | 32 |

Antifungal Activity

In addition to antibacterial properties, the antifungal activity of this compound has also been investigated. The compound demonstrates effectiveness against common fungal strains such as Candida albicans.

- Testing Methods : Similar methodologies as those used for bacterial testing are applied, including disk diffusion and broth microdilution assays.

- Results Summary :

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in microbial cells, leading to cell death.

Case Studies

Recent research has highlighted specific case studies where derivatives of acetohydrazides have shown enhanced biological activities:

- Study on Structural Variants : A comparative study was conducted on various hydrazide derivatives where modifications in the aromatic ring significantly influenced antimicrobial potency. It was found that electron-withdrawing groups enhanced activity against resistant strains.

- Combination Therapy : Investigations into combination therapies involving this compound with other antimicrobial agents have shown synergistic effects, suggesting potential applications in treating infections caused by multidrug-resistant organisms.

Propiedades

IUPAC Name |

2-(3-methyl-4-nitrophenoxy)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c1-6-4-7(16-5-9(13)11-10)2-3-8(6)12(14)15/h2-4H,5,10H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHLJVYNDYJHDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NN)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366291 |

Source

|

| Record name | 2-(3-methyl-4-nitrophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588679-98-5 |

Source

|

| Record name | 2-(3-methyl-4-nitrophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.